

Preparing a DMSO Stock Solution of MDL-29951: An Application Note and Protocol

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of MDL-29951 in dimethyl sulfoxide (DMSO). MDL-29951 is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, acting at the glycine binding site, and is also characterized as an agonist for the G protein-coupled receptor 17 (GPR17)[1] [2]. Accurate preparation of stock solutions is critical for ensuring reproducible results in downstream applications such as cell-based assays and in vivo studies. This guide consolidates key chemical and solubility data and presents a standardized methodology for preparing a high-concentration stock solution of MDL-29951 in DMSO.

Introduction to MDL-29951

MDL-29951, with the chemical name 2-Carboxy-4,6-dichloro-1H-indole-3-propanoic acid, is a valuable pharmacological tool for investigating neurological signaling pathways[1][3]. It exhibits high selectivity for the glycine binding site of the NMDA receptor, with a Ki of approximately 0.14 μM for [3H]glycine binding[3][4]. Furthermore, MDL-29951 has been identified as an agonist of GPR17, a receptor involved in oligodendrocyte differentiation and myelination[1][5]. Its dual activity makes it a compound of interest in neuroscience research, particularly in studies related to excitotoxicity, seizure disorders, and demyelinating diseases[1][2].



Chemical and Physical Properties

A summary of the key chemical and physical properties of **MDL-29951** is provided in Table 1. This information is essential for accurate molarity calculations and for understanding the compound's handling and storage requirements.

Property	Value	Reference
Chemical Name	2-Carboxy-4,6-dichloro-1H-indole-3-propanoic acid	[1][3]
CAS Number	130798-51-5	[1]
Molecular Formula	C12H9Cl2NO4	[1]
Molecular Weight	302.11 g/mol	[1][3]
Appearance	Crystalline solid	[1][6]

Solubility Specifications

MDL-29951 exhibits good solubility in DMSO, making it a suitable solvent for preparing high-concentration stock solutions. Table 2 summarizes the reported solubility of **MDL-29951** in various solvents. It is important to use high-purity, anhydrous DMSO, as its hygroscopic nature can impact the solubility of the compound[4].

Solvent	Solubility	Reference
DMSO	≥ 10 mg/mL (approximately 33.10 mM)	[1]
≥ 50 mg/mL (approximately 165.50 mM)	[4]	
DMF	~5 mg/mL	[1][6]
Ethanol	~0.25 mg/mL	[1][6]
DMSO:PBS (pH 7.2) (1:1)	~0.5 mg/mL	[1][6]



Experimental Protocol: Preparation of a 10 mM MDL-29951 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **MDL-29951** in DMSO. This concentration is a common starting point for serial dilutions for in vitro and in vivo experiments.

Materials and Equipment

- MDL-29951 powder
- Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
- Analytical balance
- Microcentrifuge tubes or amber glass vials
- · Pipettes and sterile pipette tips
- · Vortex mixer
- · Optional: Water bath or sonicator

Step-by-Step Procedure

- Equilibration: Allow the vial of **MDL-29951** powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
- Weighing: Accurately weigh the desired amount of MDL-29951 powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.02 mg of MDL-29951 (Calculation: 10 mmol/L * 1 L/1000 mL * 302.11 g/mol * 1000 mg/g = 3.0211 mg/mL).
- Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed MDL-29951 powder. For the example above, add 1 mL of DMSO.
- Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved.
 The resulting solution should be clear and free of particulates.

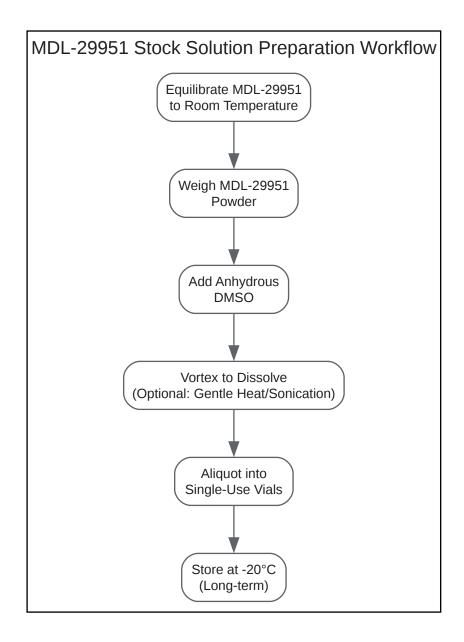


- Aiding Dissolution (Optional): If the compound does not readily dissolve, gentle warming in a water bath (not exceeding 40°C) or brief sonication can be used to aid dissolution[4].
- Aliquoting: To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes or amber glass vials.
- Storage: Store the aliquots at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks)[3][7]. For optimal stability, it is recommended to use the solution within one year when stored at -20°C[4]. Aqueous solutions are not recommended for storage for more than one day[6].

Visualization of Experimental Workflow and Signaling Pathway Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the key steps in the preparation of the **MDL-29951** stock solution.





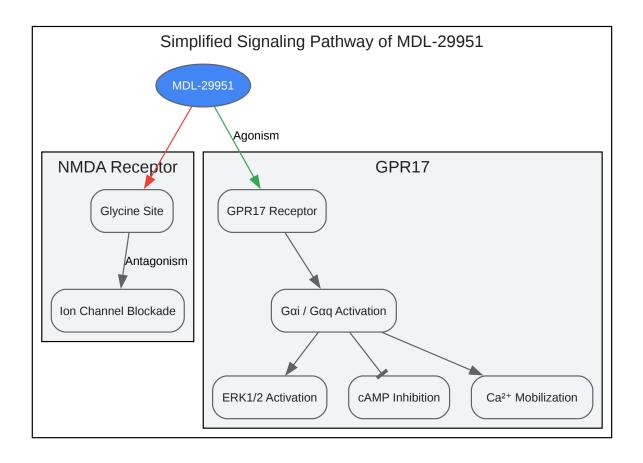
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Caption: Workflow for preparing **MDL-29951** stock solution in DMSO.

Simplified Signaling Pathway of MDL-29951

MDL-29951 primarily acts on two distinct receptor systems. The diagram below provides a simplified overview of its known signaling actions.





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Caption: Dual action of **MDL-29951** on NMDA and GPR17 receptors.

Safety Precautions

MDL-29951 is intended for research use only and is not for human or veterinary use[3]. Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes. Refer to the manufacturer's Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

This application note provides a comprehensive and standardized protocol for the preparation of **MDL-29951** stock solutions in DMSO. Adherence to this protocol, along with proper storage



and handling, will help ensure the integrity of the compound and the reproducibility of experimental results. The provided diagrams offer a clear visual representation of the experimental workflow and the compound's key signaling pathways, aiding in experimental design and data interpretation.

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- To cite this document: BenchChem. [Preparing a DMSO Stock Solution of MDL-29951: An Application Note and Protocol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b009297#preparing-mdl-29951-stock-solution-in-dmso]

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